molecular formula C12H19Cl2NS B076658 2-(4-Chlorophenylthio)triethylamine hydrochloride CAS No. 13663-07-5

2-(4-Chlorophenylthio)triethylamine hydrochloride

Cat. No.: B076658
CAS No.: 13663-07-5
M. Wt: 280.3 g/mol
InChI Key: RPNMGUBLKCLAEK-UHFFFAOYSA-N
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Description

2-(4-Chlorophenylthio)triethylamine hydrochloride is a chemical compound with the molecular formula C12H19Cl2NS. It is known for its role as a carotenoid cyclase inhibitor, which affects the biosynthesis of carotenoids in plants. This compound has been studied for its ability to alter the metabolic balance of pigments in fruits and vegetables, leading to significant changes in carotenoid accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenylthio)triethylamine hydrochloride typically involves the reaction of 4-chlorothiophenol with triethylamine in the presence of a suitable solvent. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure high yield and purity. The final product is typically purified through crystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenylthio)triethylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Chlorophenylthio)triethylamine hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.

    Biology: Employed in studies involving carotenoid biosynthesis and its regulation in plants.

    Medicine: Investigated for its potential therapeutic effects due to its ability to modulate metabolic pathways.

    Industry: Utilized in the production of carotenoid-rich food products and supplements .

Mechanism of Action

The primary mechanism of action of 2-(4-Chlorophenylthio)triethylamine hydrochloride involves the inhibition of carotenoid cyclase enzymes. By blocking the cyclization of carotenoids, the compound leads to the accumulation of linear carotenoids such as lycopene. This inhibition affects the overall carotenoid biosynthetic pathway, resulting in altered pigment composition in treated organisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenylthio)triethylamine hydrochloride is unique in its specific inhibition of lycopene cyclase, leading to the selective accumulation of lycopene and other linear carotenoids. This specificity makes it a valuable tool for studying carotenoid biosynthesis and its regulation .

Properties

CAS No.

13663-07-5

Molecular Formula

C12H19Cl2NS

Molecular Weight

280.3 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N,N-diethylethanamine;hydrochloride

InChI

InChI=1S/C12H18ClNS.ClH/c1-3-14(4-2)9-10-15-12-7-5-11(13)6-8-12;/h5-8H,3-4,9-10H2,1-2H3;1H

InChI Key

RPNMGUBLKCLAEK-UHFFFAOYSA-N

SMILES

CC[NH+](CC)CCSC1=CC=C(C=C1)Cl.[Cl-]

Canonical SMILES

CCN(CC)CCSC1=CC=C(C=C1)Cl.Cl

Related CAS

14214-33-6 (Parent)

Synonyms

2-(4-chlorophenylthio)triethylamine
2-(4-chlorophenylthio)triethylamine hydrochloride
CPTA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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